Product packaging for Copper nitrate basic(Cat. No.:CAS No. 12158-75-7)

Copper nitrate basic

Cat. No.: B080931
CAS No.: 12158-75-7
M. Wt: 480.22 g/mol
InChI Key: NSJLXXYJHBIVIQ-UHFFFAOYSA-M
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Description

Contextual Significance and Role of Basic Copper Nitrate (B79036) in Contemporary Chemical Science

Basic copper nitrate, with the common formula Cu₂(NO₃)(OH)₃, holds a notable position in modern chemical science due to its versatility, commercial availability, and stability. researchgate.netrsc.org It serves as a critical intermediate and a cost-effective alternative to noble metals in numerous chemical processes. researchgate.netrsc.orgvulcanchem.com The compound's unique structure, which incorporates both nitrate and hydroxide (B78521) groups, imparts specialized properties that distinguish it from other copper salts like copper(II) nitrate hydrates. vulcanchem.com

One of its most significant roles is as a precursor in materials science for the synthesis of copper(II) oxide (CuO). vulcanchem.comwikipedia.org The well-defined thermal decomposition of basic copper nitrate allows for the controlled production of CuO materials with specific morphologies and characteristics. vulcanchem.com In the realm of catalysis, it is investigated for its potential in facilitating various organic transformations, including cyclizations and C-H activation processes. researchgate.netvulcanchem.com Furthermore, its application as an oxidizer for gas-generating compounds and in combustion additives highlights its industrial relevance. shepchem.com The compound also functions as a valuable model system for fundamental research into the effects of environmental conditions on the physical and structural properties of inorganic materials, contributing to theories of particle evolution. vulcanchem.com

Overview of Foundational Academic Research Areas for Basic Copper Nitrate

Academic research into basic copper nitrate is multifaceted, exploring its synthesis, characterization, and application. Key research areas include:

Synthesis and Formation: A primary research focus is the synthesis of basic copper nitrate. The most common method involves the controlled thermal decomposition of copper nitrate hydrates. vulcanchem.com For instance, heating copper nitrate trihydrate at 80-100°C yields basic copper nitrate. vulcanchem.comwikipedia.orgcambridge.org Research in this area has refined earlier findings and established precise transformation pathways. vulcanchem.comcambridge.org Other studies explore solution-based synthesis, including precipitation from a solution containing copper and nitrate ions with an alkali. chemicalbook.comgoogle.com

Structural and Thermal Properties: The definitive chemical composition of basic copper nitrate is identified as Cu(NO₃)₂·3Cu(OH)₂, often simplified to Cu₂(NO₃)(OH)₃. vulcanchem.comcambridge.org Natural polymorphs of this compound include the rare minerals gerhardtite and rouaite. atamanchemicals.comresearchgate.net A significant body of research investigates its thermal behavior, noting its conversion to copper(II) oxide (CuO) at approximately 180°C. vulcanchem.comwikipedia.org This predictable decomposition is a cornerstone of its use as a material precursor. vulcanchem.com

Catalysis: The catalytic activity of basic copper nitrate is a major field of investigation. It is explored as a heterogeneous catalyst and as a precursor for creating highly active copper-based catalysts. researchgate.netshepchem.comacs.org Research demonstrates its utility as a catalyst, promoter, or Lewis acid in diverse organic reactions. researchgate.netrsc.org Its ability to promote reactions makes it a subject of interest for developing more efficient and environmentally benign chemical processes. researchgate.net

Materials Science and Photochemistry: In materials science, research leverages the compound's properties to create pigments, metal patinas, and specialized copper oxide nanomaterials. vulcanchem.comresearchgate.netceramic-glazes.com Fundamental studies also delve into the spectroscopy and photochemistry of copper nitrate clusters. rsc.org This research aims to understand the decomposition mechanisms at a molecular level, which is crucial for applications in catalysis and atmospheric chemistry. rsc.org

Interactive Data Tables

Table 1: General Properties of Basic Copper Nitrate

Property Value Source(s)
Chemical Formula Cu₂(NO₃)(OH)₃ or Cu(NO₃)₂·3Cu(OH)₂ vulcanchem.comcambridge.org
CAS Number 12158-75-7 vulcanchem.comchemicalbook.com
Appearance Green crystalline solid researchgate.net

| Natural Polymorphs | Gerhardtite, Rouaite | atamanchemicals.comresearchgate.net |

Table 2: Thermal Decomposition Pathway of Copper Nitrate Compounds

Temperature Transformation Source(s)
80°C Hydrated copper nitrates → Basic copper nitrate (Cu₂(NO₃)(OH)₃) vulcanchem.comwikipedia.org

| 180°C | Basic copper nitrate → Copper(II) oxide (CuO) | vulcanchem.comwikipedia.org |

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
Copper nitrate basic (Gerhardtite) 159312
Copper(II) nitrate 18616
Copper(II) nitrate trihydrate 9837674
Copper(II) nitrate hexahydrate 9839123
Copper(II) oxide 14829
Nitric Acid 944
Water 962

Properties

CAS No.

12158-75-7

Molecular Formula

Cu(NO3)2·3Cu(OH)2

Molecular Weight

480.22 g/mol

IUPAC Name

copper;hydroxide;nitrate

InChI

InChI=1S/Cu.NO3.H2O/c;2-1(3)4;/h;;1H2/q;-1;/p-1

InChI Key

NSJLXXYJHBIVIQ-UHFFFAOYSA-M

SMILES

[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[Cu+2].[Cu+2]

Canonical SMILES

[N+](=O)([O-])[O-].[OH-].[Cu]

boiling_point

Sublimes

Color/Form

Large, blue-green, orthorhombic crystals

density

2.32 at 68 °F (USCG, 1999)

melting_point

238.1 °F (USCG, 1999)
255-256 °C

Other CAS No.

3251-23-8
10402-29-6

physical_description

Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material.
Liquid;  PelletsLargeCrystals, Liquid

Pictograms

Oxidizer; Corrosive; Acute Toxic; Irritant; Environmental Hazard

solubility

Sol in water, ethyl acetate, dioxane

Synonyms

copper(II) nitrate
cupric nitrate

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Basic Copper Nitrate

Hydrothermal Synthesis Approaches for Copper Hydroxynitrate Materials

Hydrothermal synthesis is a versatile method for producing crystalline materials by subjecting reactants to high temperatures and pressures in an aqueous environment. For basic copper nitrate (B79036), this approach allows for the formation of well-defined crystal structures.

In a typical procedure, a copper salt, most commonly copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), is used as the precursor. wikipedia.orgwikipedia.org The reaction is often carried out in an autoclave where the precursor solution is mixed with a reagent that facilitates the hydrolysis and formation of the hydroxynitrate structure. For instance, research has shown the successful synthesis of monoclinic copper hydroxynitrate (gerhardite) by reacting copper(II) nitrate trihydrate with sodium tetraborate (B1243019) decahydrate (B1171855) (borax) at 180°C. wikipedia.orgwikipedia.org The use of surfactants, such as the zwitterionic surfactant 3-(N,N-dimethyldodecylammonio) propanesulfonate (SB12), can be incorporated to influence the morphology of the resulting particles, leading to structures like micrometer-sized hexagonal plates. wikipedia.org

The pH of the reaction medium is a critical parameter that influences the final product. Studies on the hydrothermal treatment of copper(II) nitrate with sodium hydroxide (B78521) have shown that the pH level affects the growth rates on different crystal facets, allowing for the production of diverse morphologies. fishersci.fi By adjusting the pH, it's possible to create a variety of nanostructures, as the formation of the basic copper salt, copper hydroxynitrate (Cu₂(OH)₃NO₃), is an intermediate step in the synthesis of copper oxide nanostructures under these conditions. fishersci.fi The hydrothermal method is valued for its ability to yield crystalline products with high purity. fishersci.at

Table 1: Parameters in Hydrothermal Synthesis of Basic Copper Nitrate

Chemical Precipitation Techniques for Basic Copper Nitrate Production

Chemical precipitation is a widely used and straightforward method for synthesizing basic copper nitrate. This technique involves the reaction of a soluble copper salt with a base, leading to the precipitation of the insoluble basic copper nitrate product.

A simple and rapid method involves reacting an aqueous solution of copper nitrate with a dispersion of magnesium hydroxide at room temperature. uv.mx This process is conducted with an excess of copper nitrate to ensure the complete conversion of magnesium hydroxide and prevent the formation of other phases like copper(II) oxide. uv.mx The reaction pH typically decreases from around 5.0 to 4.3 as the hydroxide is consumed. uv.mx

Another common approach is the use of sodium hydroxide as the precipitating agent, reacting it with copper nitrate. uv.mx To improve the crystallinity of the resulting material, these reactions can be performed under specific conditions, such as at boiling temperatures or with extended aging periods. uv.mx The hydrolysis of urea (B33335) has also been employed as a method to gradually increase the pH of the solution, facilitating a more controlled precipitation of copper hydroxynitrate. atamanchemicals.com Furthermore, a patented method describes the reaction of copper nitrate aqueous solution with aminated compounds at temperatures between 0 and 40°C, followed by a standing period, to produce basic copper nitrate. mims.com This method is noted for its simple process and low cost. mims.com

Plasma Electrolysis in the Formation of Basic Copper Nitrate Microstructures

Plasma electrolysis is an innovative technique for material synthesis that utilizes a plasma electrode in contact with a liquid electrolyte. This method has been successfully applied to produce basic copper nitrate microstructures.

In a typical setup, a pin-to-solution electrical discharge is generated in atmospheric air, with the plasma acting as a cathode and an aqueous solution of copper(II) nitrate serving as the electrolyte. americanelements.comfishersci.fi When a high voltage (e.g., 5 kV) is applied, a glow discharge is created at the plasma-solution interface. americanelements.com This process immediately generates a pale green-blue powder, which has been identified as basic copper nitrate (Cu₂(OH)₃NO₃). americanelements.comfishersci.fi

The synthesis mechanism is attributed to the generation of OH ions and radicals within the air plasma and the dissociation of water molecules by energetic plasma ions. americanelements.com These reactive species interact with the copper nitrate solution, leading to the formation of the basic salt. The resulting powder consists of micro-plates with thicknesses on the nanometer scale (around 200 nm). americanelements.com This technique demonstrates that the interaction of non-thermal plasmas with liquids can trigger unique chemical reactions not typically seen in conventional electrolysis. americanelements.com

Controlled Thermal Decomposition of Copper(II) Nitrate Hydrates to Basic Copper Nitrate

The controlled heating of hydrated copper(II) nitrate provides a direct route to the formation of basic copper nitrate. Attempting to simply dehydrate copper(II) nitrate hydrates like the trihydrate (Cu(NO₃)₂·3H₂O) or hexahydrate by heating does not yield the anhydrous salt. atamanchemicals.comwikipedia.orgwikipedia.org Instead, the compound undergoes a chemical transformation.

At temperatures around 80°C, hydrated copper nitrates decompose to form basic copper nitrate, specifically Cu₂(NO₃)(OH)₃. atamanchemicals.comwikipedia.orgalfa-chemistry.com Research has also shown that heating copper nitrate trihydrate to 100°C results in a basic copper nitrate with the formula Cu(NO₃)₂·3Cu(OH)₂, which is chemically equivalent to Cu₂(NO₃)(OH)₃. alfa-chemistry.comwikipedia.org This thermal conversion is the first major step in the decomposition pathway of the hydrated salt. If heating is continued to higher temperatures, around 180°C, the basic copper nitrate will further decompose into black copper(II) oxide (CuO). atamanchemicals.comalfa-chemistry.comereztech.com This well-defined, two-step thermal decomposition makes basic copper nitrate a key intermediate in the synthesis of copper oxide materials from nitrate precursors. alfa-chemistry.com

Table 2: Thermal Transformation of Copper Nitrate Compounds

Advanced Synthetic Strategies for Tailoring Morphology and Nanostructure of Basic Copper Nitrate

Advanced synthesis strategies focus on precisely controlling the size, shape, and dimensionality of basic copper nitrate particles, as these characteristics significantly influence their properties. These methods are often refinements of the primary synthesis routes like hydrothermal and precipitation methods.

The morphology of the final product can be tailored by carefully adjusting reaction parameters. For example, in hydrothermal synthesis, controlling the pH is a key factor in producing different nanostructures, such as nanoparticles, nanorods, and nanosheets. fishersci.fi The use of additives and surfactants is another powerful tool. The addition of zwitterionic surfactants during hydrothermal synthesis can produce hexagonal plate structures. wikipedia.orgwikipedia.org Similarly, the use of hexamethylenetetramine in a controlled hydrothermal process has been used to create complex, 3D hierarchical flower-like nanostructures. fishersci.at

Techniques like controlled double jet precipitation and urea hydrolysis have been explored to obtain copper hydroxynitrate nanoplatelets. atamanchemicals.com Even unconventional energy sources can be employed. Sonochemical synthesis, which uses ultrasound, has been used to create layered copper hydroxy nitrate nanosheets. wikipedia.org Synchrotron X-ray irradiation has been shown to induce the growth of copper hydroxide nitrate nanoplates on copper thin films, demonstrating a novel, radiation-induced synthesis route. atamanchemicals.com These advanced strategies highlight the importance of controlling reaction kinetics and the chemical environment to produce basic copper nitrate with specific, tailored nanostructures for various applications. mims.com

Structural Elucidation and Crystallographic Analysis of Basic Copper Nitrate

High-Resolution X-ray Diffraction Studies of Basic Copper Nitrate (B79036) Polymorphs

Basic copper nitrate, Cu₂(OH)₃NO₃, is known to exist in two polymorphic forms: a monoclinic and an orthorhombic crystal system. arastirmax.commdpi.com The synthetic version of basic copper nitrate typically exhibits a metastable monoclinic structure. mdpi.com The more stable orthorhombic form is found in the mineral gerhardtite. mdpi.com

X-ray diffraction (XRD) is a primary technique for identifying and characterizing these polymorphs. Powder XRD patterns can distinguish between the monoclinic and orthorhombic phases. For instance, the monoclinic phase of synthetically produced basic copper nitrate can be indexed using JCPDS No. 75-1779. arastirmax.com Studies have shown that the molar ratio of hydroxide (B78521) to copper ions during synthesis can influence the resulting crystal structure, with an increase in the ratio favoring the transformation from the monoclinic to the orthorhombic phase. benthamdirect.com

The structure of basic copper nitrate is described as being similar to brucite (Mg(OH)₂), with layers of M(OH)₂ where a quarter of the hydroxide anions are substituted by nitrate ions. mdpi.com These layers are interconnected by hydrogen bonds between the nitrate and hydroxyl groups. mdpi.com

Changes in environmental conditions, such as temperature and humidity, can induce structural modifications in basic copper nitrate, which can be monitored by XRD. vulcanchem.com This highlights the importance of controlled conditions for maintaining the structural integrity of the compound.

Spectroscopic Characterization (FTIR, UV-Vis) of Basic Copper Nitrate Compounds

Spectroscopic methods like Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the chemical bonding and electronic structure of basic copper nitrate.

FTIR Spectroscopy:

FTIR analysis of basic copper nitrate reveals characteristic absorption bands corresponding to its functional groups. arastirmax.com Key vibrational modes include those for the O-H, O-NO₂, N-O, and Cu-OH groups. arastirmax.com The presence of nitrate ions is clearly indicated by specific bands in the IR spectrum. researchgate.netum.edu.my For instance, studies on copper(II) nitrate trihydrate, a related compound, show distinct peaks for the nitrate group. researchgate.netnih.gov The FTIR spectrum of basic copper nitrate helps confirm the presence of both hydroxyl and nitrate moieties within the structure. arastirmax.com

UV-Vis Spectroscopy:

While detailed UV-Vis spectroscopic data specifically for basic copper nitrate is less commonly reported in the provided context, the electronic structure of copper(II) complexes, in general, gives rise to characteristic absorptions in the visible region, typically resulting in their blue or green color. geeksforgeeks.org The d⁹ electron configuration of Cu(II) ions in an octahedral or distorted octahedral environment leads to d-d electronic transitions that are UV-Vis active. atamanchemicals.com

Electron Microscopy (SEM, TEM) for Morphological and Microstructural Analysis of Basic Copper Nitrate

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and microstructure of basic copper nitrate particles.

SEM Analysis:

SEM images reveal that basic copper nitrate can be synthesized to form well-defined, plate-like or hexagonal-shaped microcrystals. arastirmax.comresearchgate.net The size of these particles can be in the micrometer range. arastirmax.comresearchgate.net For example, hydrothermal synthesis has been shown to produce micrometer-sized elongated hexagonal plates of basic copper nitrate. arastirmax.com The morphology of these particles can be influenced by synthesis conditions. Furthermore, SEM can be used to observe physical changes in the particles, such as growth due to Ostwald ripening, when exposed to varying temperature and humidity. shepchem.com

TEM Analysis:

TEM provides higher resolution imaging, allowing for the examination of the internal structure and nanoscale features of basic copper nitrate. TEM has been used to characterize the crystal structures and morphologies of Cu₂(OH)₃NO₃ nanosheets. benthamdirect.com High-resolution TEM (HRTEM) can even provide insights into the atomic lattice of the crystals. rsc.org

Energy-dispersive X-ray spectroscopy (EDX or EDS), often coupled with SEM or TEM, confirms the elemental composition of the synthesized material, showing the presence of copper, nitrogen, and oxygen in the expected ratios for Cu₂(OH)₃NO₃. mdpi.comresearchgate.netalzahra.ac.ir

Coordination Environment and Interatomic Bonding in Basic Copper Nitrate Crystal Lattices

The crystal lattice of basic copper nitrate is characterized by specific coordination environments for the copper ions and the nature of the bonding between the atoms. The structure consists of brucite-like layers of copper hydroxide, where some hydroxyl groups are replaced by nitrate ions that coordinate directly to the copper atoms within the layers. arastirmax.com

In the monoclinic form of basic copper nitrate, copper occupies two distinct distorted octahedral sites within the layers. arastirmax.com In the related anhydrous copper nitrate, two polymorphs (α and β) exist, both being 3D coordination polymers. The α-form has a single copper environment with a [4+1] coordination, while the β-form has two different copper centers, one with [4+1] coordination and another that is square planar. atamanchemicals.comatamanchemicals.com The Cu-O bond lengths in these structures are typically around 200 pm for the shorter bonds and can extend to 240 pm for the longer, weaker bond in the [4+1] coordination. atamanchemicals.comatamanchemicals.com

Crystallographic Insights into Natural Basic Copper Nitrate Minerals (e.g., Gerhardtite, Rouaite)

Basic copper nitrate occurs naturally as two rare mineral polymorphs: gerhardtite and rouaite. atamanchemicals.comatamanchemicals.com Both have the same chemical formula, Cu₂(NO₃)(OH)₃, but differ in their crystal structure. webmineral.commindat.org

Gerhardtite:

Gerhardtite is the orthorhombic polymorph of basic copper nitrate. webmineral.comqut.edu.au It crystallizes in the orthorhombic space group P2₁2₁2₁. webmineral.comqut.edu.aucrystallography.net The crystal structure of gerhardtite contains two independent copper ions and three independent hydroxyl ions. qut.edu.au Both copper ions exhibit a Jahn-Teller distorted 4+2 octahedral coordination geometry. qut.edu.au Gerhardtite is considered the more stable of the two polymorphs at ambient conditions. mdpi.commindat.org It typically appears as emerald-green crystals. mindat.org

Rouaite:

Rouaite is the monoclinic polymorph and is dimorphous with gerhardtite. webmineral.comwebmineral.com It crystallizes in the monoclinic space group P2₁. webmineral.comcdut.edu.cn Rouaite is metastable compared to gerhardtite, but the transformation between the two is kinetically hindered. mindat.org It is often found as a secondary mineral in copper deposits. webmineral.comwebmineral.com Electron probe analysis of rouaite confirms the empirical formula Cu₂.₀₀(N₁.₀₂O₃)(OH)₃. cdut.edu.cn

The crystallographic data for these minerals provide a natural benchmark for the synthetic forms of basic copper nitrate.

Crystallographic Data for Gerhardtite and Rouaite

PropertyGerhardtiteRouaite
Crystal System Orthorhombic webmineral.commindat.orgMonoclinic mindat.orgwebmineral.com
Space Group P2₁2₁2₁ webmineral.comqut.edu.aucrystallography.netP2₁ webmineral.comcdut.edu.cn
Cell Parameters a = 5.592 Å, b = 6.075 Å, c = 13.812 Å webmineral.coma = 5.596 Å, b = 6.079 Å, c = 6.925 Å, β = 94.67° webmineral.com
Z (Formula Units/Cell) 4 webmineral.com2 webmineral.comcdut.edu.cn

Catalytic Applications and Mechanistic Studies of Basic Copper Nitrate

Basic Copper Nitrate (B79036) in Organic Synthesis Catalysis

Basic copper nitrate and its related copper nitrate compounds serve as effective catalysts in a multitude of organic reactions. researchgate.netresearchgate.netrsc.org Their utility stems from their commercial availability, stability, and relatively low cost, making them an attractive alternative to more expensive noble metal catalysts. researchgate.netrsc.org These copper-based catalysts have been successfully employed in various transformations, including nitration, oxidation, C-H activation, cyclization, and rearrangement reactions. researchgate.netvulcanchem.comrsc.org

Catalytic Mechanisms of Basic Copper Nitrate in Nitration Reactions

Basic copper nitrate and related copper(II) nitrate compounds are effective reagents for the nitration of aromatic compounds. researchgate.netatamanchemicals.comwikipedia.org A well-known example is the Menke nitration, which utilizes copper nitrate in combination with acetic anhydride (B1165640). wikipedia.orgwuxibiology.com

The proposed mechanism for Menke nitration involves the initial reaction of copper nitrate with acetic anhydride to form acetyl nitrate (AcONO₂), which is considered the active nitrating species. wuxibiology.com The nitration of the aromatic ring is believed to proceed through one of two primary pathways:

Path 1: Electrophilic Substitution. The acetyl nitrate acts as an electrophile, attacking the electron-rich aromatic ring to form a sigma complex. Subsequent loss of a proton (H⁺) restores aromaticity and yields the nitrated product along with acetic acid. wuxibiology.com

Path 2: Concerted Mechanism. This pathway involves a six-membered ring transition state where the transfer of the aromatic hydrogen to the acetate (B1210297) group occurs in a concerted fashion with the addition of the nitro group. wuxibiology.com

Computational studies suggest that the reaction proceeds via the six-membered ring transition state and that the use of a polar solvent, such as acetic acid, favors this mechanism. wuxibiology.com

Furthermore, clay-supported copper nitrate, known as "Claycop," has been developed as a mild and environmentally friendly reagent for the nitration of various organic molecules, including aromatic olefins. wikipedia.orgorganic-chemistry.org The proposed mechanism for Claycop-mediated nitration involves the formation of a nitro radical, facilitated by the solid support and a co-catalyst like TEMPO, under aerobic conditions. organic-chemistry.org This method offers advantages such as high conversion rates, excellent stereoselectivity, and simple product isolation. organic-chemistry.org

Basic Copper Nitrate as an Oxidant and Catalyst in Organic Transformations

Basic copper nitrate and its derivatives are recognized as effective oxidants and catalysts in a variety of organic transformations. researchgate.netresearchgate.net They can facilitate reactions by acting as a source of copper(II) ions, which can participate in electron transfer processes. researchgate.net The presence of both copper and nitrate moieties in basic copper nitrate has been suggested to be beneficial for certain oxidation reactions. researchgate.net

One notable application is in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF), a valuable chemical intermediate. researchgate.net In this process, copper nitrate hydroxide (B78521) (CNH), a form of basic copper nitrate, has been used as a heterogeneous catalyst in conjunction with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). researchgate.net The Cu-O clusters within the CNH structure are believed to play a crucial role in the TEMPO-based oxidation cycle, while the N-O moiety may aid in the regeneration of the TEMPO catalyst. researchgate.net

Additionally, copper nitrate, often supported on clay ("Claycop"), has been utilized for the oxidation of thiols to disulfides and the conversion of dithioacetals to carbonyl compounds. atamanchemicals.comwikipedia.org In these reactions, the copper nitrate acts as the oxidizing agent, demonstrating its versatility in promoting various oxidative transformations. atamanchemicals.comwikipedia.org

C-H Activation and Selective Functionalization Mediated by Basic Copper Nitrate

Copper nitrate-based catalytic systems have shown significant promise in the field of C-H activation, a powerful strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.netrsc.org These reactions offer a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials. researchgate.net

Research has demonstrated the ability of copper nitrate to catalyze the cross-dehydrogenative coupling of N-hydroxyphthalimide (NHPI) with ethers and alkanes, utilizing molecular oxygen as a green oxidant. researchgate.net This reaction leads to the formation of N-alkoxyphthalimides. A plausible mechanism involves the copper catalyst facilitating the formation of a phthalimido-N-oxyl (PINO) radical from NHPI. This radical then abstracts a hydrogen atom from the C-H bond of the substrate, generating a carbon-centered radical. The subsequent coupling of this radical with the copper center and reductive elimination or further oxidation and coupling steps lead to the final product.

In some instances, the choice of substrate can lead to unexpected and useful transformations. For example, when tert-butyl ethers are used as substrates in the copper nitrate-catalyzed reaction with NHPI, N-hydroxyimide ester derivatives are formed in good yields. researchgate.net This suggests a more complex reaction pathway that may involve C-C bond cleavage in addition to C-H activation.

The development of these copper-catalyzed C-H functionalization reactions highlights the potential of basic copper nitrate and related compounds to promote selective and efficient bond formation under relatively mild conditions.

Cyclization and Rearrangement Reactions Promoted by Basic Copper Nitrate

Basic copper nitrate and other copper nitrate derivatives have been identified as effective promoters and catalysts for a variety of cyclization and rearrangement reactions in organic synthesis. researchgate.netrsc.org These transformations are fundamental in the construction of cyclic and polycyclic frameworks, which are common motifs in pharmaceuticals and natural products.

Copper nitrate has been utilized in base-promoted intermolecular cyclization reactions. For instance, it can be involved in solvent-controlled syntheses of 1,4-benzoxazepin-5(4H)-ones and 2-vinyl-1,3-benzoxazin-4(4H)-ones from substituted ortho-fluorobenzamides and 2-propyn-1-ol. mdpi.com While the primary promoter in this specific reaction is a base like KOH, copper catalysts, including copper nitrate, are known to facilitate similar C-N bond formations and cyclizations.

Furthermore, copper nitrate has been employed as a promoter and a precursor for nitrile oxides in [2+2+1] cycloaddition reactions. This approach enables the synthesis of pharmacologically relevant isoxazolines and isoxazoles through the cleavage of a C=C bond. researchgate.net The reaction demonstrates a novel mode of cycloaddition involving olefinic azlactones, copper nitrate, and unsaturated compounds, showcasing a broad substrate scope and operational simplicity. researchgate.net

The ability of copper nitrate to mediate these complex transformations underscores its utility in the efficient assembly of diverse heterocyclic structures. rsc.org

Asymmetric Synthesis and Chiral Ligand Integration with Basic Copper Nitrate Catalysts

The integration of chiral ligands with copper catalysts, including those derived from copper nitrate, has opened avenues for asymmetric synthesis, enabling the production of enantiomerically enriched compounds. researchgate.netrsc.orgfrontiersin.org This is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. frontiersin.org

Copper(II) complexes, which can be formed from copper nitrate, have been used in conjunction with chiral ligands for various asymmetric reactions. For example, Cu(II) complexes with chiral bis(oxazoline) (BOX) ligands have been shown to act as bifunctional photoredox catalysts in the asymmetric alkylation of imines. frontiersin.org

In the context of asymmetric Michael additions, a valuable carbon-carbon bond-forming reaction, copper(II) complexes have been prepared using peptide-based ligands. mdpi.com These catalysts have been successfully applied to the reaction of nitromethane (B149229) with chalcones, yielding biologically active γ-aminobutyric acid derivatives with moderate enantioselectivity. mdpi.com

Furthermore, copper-catalyzed asymmetric conjugate reduction of β-substituted α,β-unsaturated lactones and lactams has been achieved with high enantioselectivity using a readily available Josiphos ligand. rsc.org While this specific example uses copper bromide, it highlights the general principle of using chiral phosphine (B1218219) ligands in combination with copper salts to induce asymmetry. The development of such catalytic systems provides a powerful tool for the synthesis of chiral building blocks for complex molecules. rsc.org

Electrocatalytic Performance of Basic Copper Nitrate and Derived Materials

Basic copper nitrate and materials derived from it are emerging as promising electrocatalysts for various important reactions, including the reduction of carbon dioxide (CO₂) and nitrate (NO₃⁻). rsc.orgmdpi.com The unique properties of copper-based materials, such as their electronic structure and ability to facilitate multi-electron transfer processes, make them particularly suitable for these transformations. researchgate.netccspublishing.org.cn

In the realm of CO₂ reduction, copper is a unique catalyst capable of converting CO₂ into valuable multicarbon products (C₂₊). rsc.orgresearchgate.net Researchers have developed methods to synthesize copper nanoparticles with clear grain boundaries by the in situ reduction of copper hydroxide/basic copper salt compounds, including basic copper nitrate. rsc.org These derived copper nanoparticles have demonstrated high Faradaic efficiencies for the production of C₂₊ products, surpassing many state-of-the-art copper-based catalysts. rsc.org

For nitrate reduction, copper-based materials are among the most effective electrocatalysts for the conversion of nitrate to ammonia (B1221849) (NH₃), a process with dual benefits of removing a widespread water pollutant and producing a valuable chemical. mdpi.comccspublishing.org.cn The electrocatalytic performance of copper electrodes for nitrate reduction can be significantly enhanced by nanostructuring. qut.edu.au Copper micro-crystals with various morphologies, grown on electrode surfaces, exhibit numerous edges and defects that act as highly reactive sites, favoring nitrate reduction. mdpi.com The electrodeposition of copper micro-flowers, for instance, creates a high surface area with numerous active sites, leading to improved sensitivity in nitrate sensing applications. mdpi.com

Furthermore, studies on molecular copper complexes, such as copper(I) catenanes, have shown that the catalyst's structure and the presence of charged functional groups can significantly impact the electrocatalytic nitrate reduction activity. acs.org This highlights the potential for designing highly efficient and selective molecular catalysts derived from simple copper sources like basic copper nitrate for environmental remediation and sustainable chemical synthesis.

Electrochemical Nitrate Reduction to Ammonia Using Copper-Based Materials

The electrochemical reduction of nitrate (NO₃⁻) to ammonia (NH₃) has emerged as a promising and sustainable alternative to the conventional Haber-Bosch process, which is energy-intensive. researchgate.net This electrocatalytic approach allows for the conversion of harmful nitrate pollutants from wastewater into valuable ammonia using renewable electricity under ambient conditions. Current time information in Bangalore, IN. Among various electrocatalysts, copper-based materials have garnered significant attention due to their exceptional properties. Current time information in Bangalore, IN.aip.org

Copper's prominence in this field is attributed to several key factors. Its 3d transition metal structure, low cost, high natural abundance, and excellent catalytic performance make it an advantageous choice. acs.org Specifically, the occupancy of copper's d-orbitals closely aligns with the lowest unoccupied π* orbitals of the nitrate ion, a unique characteristic that facilitates accelerated electron transfer. Current time information in Bangalore, IN. This leads to a lower limiting potential and a faster rate-determining step in the reduction process. Current time information in Bangalore, IN. Furthermore, copper-based catalysts exhibit a weak affinity for the competing hydrogen evolution reaction (HER), thereby demonstrating outstanding selectivity towards ammonia production. Current time information in Bangalore, IN. While the efficiency of ammonia production still requires improvement to meet industrial demands, extensive research has focused on developing advanced copper-based electrocatalysts to overcome these limitations. researchgate.netatamanchemicals.com

The process of electrocatalytic nitrate reduction to ammonia is complex, involving the transfer of eight electrons and nine protons. acs.org It encompasses multiple steps, including mass transfer, electron transfer, and the formation of chemical adsorption intermediates on the electrode surface. electrochemsci.org The reaction typically begins with the adsorption of the NO₃⁻ anion onto the active site of the copper catalyst. electrochemsci.org

Reaction Pathways and Intermediate Adsorption in Electrocatalytic Processes

The electrochemical reduction of nitrate on copper-based catalysts can proceed through various reaction pathways, which are highly dependent on factors such as the catalyst's active sites, electrolyte pH, applied potential, and the presence of other ions. atamanchemicals.com Generally, the mechanisms are categorized as either direct or indirect reduction pathways.

In the direct electrocatalytic reduction pathway , the adsorbed nitrate ion (NO₃⁻(ads)) is directly involved in the electron transfer process. Current time information in Bangalore, IN. This can occur through two main routes:

Actively Adsorbed Atomic Hydrogen-Mediated Reduction : Adsorbed hydrogen atoms (H(ads)), formed from the reduction of water molecules on the cathode surface, progressively reduce the adsorbed nitrate. atamanchemicals.com

A widely accepted pathway for direct reduction involves a sequence of intermediates. The process begins with the adsorption of NO₃⁻ onto the catalyst surface, followed by its reduction to NO₂⁻. atamanchemicals.comresearchgate.net Subsequent steps involve the formation of various adsorbed species such as *NO, *N, *NH, and *NH₂ before the final product, NH₃, is formed. atamanchemicals.com The formation of N-H bonds is kinetically more favorable than N-N bond formation on copper surfaces, which explains the high selectivity towards ammonia rather than nitrogen gas (N₂). Current time information in Bangalore, IN.atamanchemicals.com

Indirect autocatalytic reduction pathways typically occur at high nitrate concentrations (1.0 M to 4.0 M) and in highly acidic conditions. Current time information in Bangalore, IN. In these pathways, nitrate itself does not directly participate in electron transfer; instead, species like NO₂ or NO⁺ act as the electroactive substances. ekb.eg

Influence of Catalyst Surface Properties and Electronic Structure on Electrocatalytic Activity

The catalytic activity and selectivity of copper-based materials in nitrate reduction are profoundly influenced by their surface properties and electronic structure.

Surface Properties:

Crystal Facets: Different crystal facets of copper exhibit varying catalytic activities. For instance, theoretical calculations have shown that the Cu(100) facet is more active for nitrate reduction to ammonia in strongly acidic environments, whereas the Cu(111) facet shows higher activity in neutral or alkaline conditions. researchgate.net This difference is attributed to the distinct atomic spacing and surface electronic states of the facets. researchgate.net Some studies have demonstrated that catalysts exposing the (111) facet can achieve very high Faradaic efficiencies for ammonia production. electrochemsci.org A tandem catalysis mechanism has been proposed where nitrate is reduced to nitrite (B80452) on the Cu(100) facet, which then migrates to the Cu(111) facet for subsequent hydrogenation to ammonia. Current time information in Bangalore, IN.

Specific Surface Area and Porosity: A larger specific surface area and higher porosity in the electrode material can promote the adsorption of nitrate ions onto the catalyst layer, thereby enhancing the reaction rate. atamanchemicals.com

Oxygen Vacancies: In copper oxide-based catalysts, oxygen vacancies can act as the true reaction sites. They provide electrons to the nitrogen in the nitrate ion, which promotes its adsorption and activation, leading to enhanced catalytic performance. atamanchemicals.comelectrochemsci.org

Electronic Structure:

d-band Center: The d-band center theory is a powerful tool for understanding and predicting the catalytic activity of metals. researchgate.net The position of the d-band center relative to the Fermi level influences the adsorption energy of intermediates. Modifying the electronic structure of copper, for example by alloying it with other metals like nickel or doping it with elements like boron, can tune the d-band center. tib-chemicals.comgoogle.com This modulation alters the adsorption behavior of intermediates, potentially lowering the energy barrier for the rate-determining step and thus boosting catalytic performance. google.com

Synergistic Effects in Alloys: Alloying copper with other metals can create synergistic effects. For example, in Cu-Ni alloys, Ni sites can accelerate the adsorption of hydrogen, while Cu sites are responsible for nitrate adsorption. tib-chemicals.com Similarly, in Cu-Co alloys, Co sites can facilitate the hydrogenation of nitrate to ammonia via adsorbed hydrogen species. electrochemsci.org This bifunctional mechanism can significantly improve catalytic performance.

Coordination Environment: In single-atom catalysts, the coordination environment of the copper atoms plays a critical role. Modifying the coordination, for instance from Cu-N₄ to Cu-N₂O₂, can alter local charge densities and reduce the energy barriers for crucial reaction steps. ekb.eg Tailoring these coordination environments allows for precise tuning of the binding strength of intermediates, leading to improved catalytic activity. ijnnonline.net

Table 1: Influence of Catalyst Properties on Electrocatalytic Nitrate Reduction

Property Influence on Catalytic Activity Research Finding Example Citation
Crystal Facet Affects activity based on pH and intermediate adsorption. Cu(100) is more active in acidic media, while Cu(111) is favored in neutral/alkaline conditions. researchgate.net
Oxygen Vacancies Promote adsorption and activation of nitrate. Urchin-like TiO₂ with enriched oxygen vacancies showed 98.1% NH₃ selectivity. atamanchemicals.com
d-band Center Modulates adsorption energy of intermediates. Doping Cu with B lowered the d-band center, reducing the energy barrier for the *NO → *N step. google.com
Alloying Creates synergistic effects between different metal sites. In Cu-Co alloys, Co sites facilitate hydrogenation while Cu sites adsorb nitrate, achieving ~100% Faradaic efficiency. electrochemsci.org
Coordination Tunes binding strength of intermediates in single-atom catalysts. An N₄-coordinated Cu single-atom catalyst showed superior performance due to robust interaction with coordinating atoms. ijnnonline.net

Basic Copper Nitrate as a Combustion Catalyst in Propellant Systems

Basic copper nitrate, with the chemical formula Cu₂(NO₃)(OH)₃, serves as a significant combustion catalyst in various propellant systems. Its primary application is as an additive or oxidizer in gas-generating compositions, most notably for pyrotechnic propellants used in automotive airbags. tib-chemicals.comtib-chemicals.com In this role, it facilitates reliable and rapid ignition, which is crucial for the safety function of airbags. tib-chemicals.com

The catalytic effect of basic copper nitrate (BCN) is evident in its ability to modify the thermal decomposition and combustion characteristics of propellant formulations. When mixed with other energetic materials, BCN can lower the decomposition temperature and accelerate the combustion process.

In Ammonium (B1175870) Nitrate (AN) based fuels: BCN acts as a catalyst in the decomposition of ammonium nitrate, a common halogen-free oxidizer. Studies have shown that BCN lowers the initial decomposition temperature of AN, accelerating its exothermic breakdown. researchgate.net This is critical for improving the performance of gas-generating agents where AN is used to replace some of the BCN. researchgate.netresearchgate.net

In 5-aminotetrazole (B145819) (5AT)/Strontium Nitrate (Sr(NO₃)₂) propellants: The addition of BCN to this mixture has been shown to improve combustion characteristics. Thermodynamic calculations indicate that BCN can reduce the adiabatic combustion temperature while enhancing the gas output. researchgate.net Experimental tests using a closed bomb confirmed that BCN improves the linear burning rate of the propellant. researchgate.net

The thermal decomposition of basic copper nitrate itself is a multi-stage process. It initially decomposes to form copper(II) oxide (CuO), water, nitrogen dioxide (NO₂), and oxygen. google.comnii.ac.jp The CuO formed can then further catalyze the decomposition of other components in the propellant mixture. researchgate.net The stability and decomposition temperature of the prepared BCN are critical factors for its application in propellants. google.com

Design and Synthesis of Supported and Nanostructured Basic Copper Nitrate Catalytic Systems

The design and synthesis of supported and nanostructured catalysts are crucial for enhancing their efficiency, stability, and selectivity. For copper-based catalysts, including those derived from basic copper nitrate, various methods are employed to create materials with high surface area, controlled particle size, and uniform dispersion of active sites. Copper nitrate is a common and preferred precursor due to its high solubility in water, low cost, and the ease of removal of the nitrate anion. uu.nl

Synthesis of Nanostructured Materials: The synthesis of copper-based nanoparticles from copper nitrate precursors can be achieved through several "wet chemical" techniques. These methods typically involve the reduction of copper salts in the presence of stabilizing or capping agents to control particle growth and prevent agglomeration. acs.org

Chemical Reduction: This is a widely used method where a reducing agent provides electrons for the reduction of Cu²⁺ ions from a copper nitrate solution. acs.org Common reducing agents include hydrazine, sodium borohydride, and isopropyl alcohol. electrochemsci.orgekb.egijnnonline.net Capping agents like cetyltrimethylammonium bromide (CTAB) or polyvinylpyrrolidone (B124986) (PVPD) are often used to stabilize the resulting nanoparticles and control their size and shape. electrochemsci.orgijnnonline.net For example, hexagonal or spherical copper nanoparticles can be formed by varying the concentration ratio of copper nitrate to CTAB. electrochemsci.org

Glycine-Nitrate Process (GNP): This combustion synthesis method uses copper nitrate as the oxidizer and an organic fuel, such as glycine (B1666218), as a complexing and incendiary agent. mdpi.com By varying the glycine-to-nitrate ratio, different products can be obtained, including metallic copper, mixed-valence copper oxides (CuO + Cu₂O), or pure CuO nanoparticles. This method is effective for producing fine crystalline powders with high purity and a narrow particle size distribution. mdpi.com

Ultrasonic Spray Pyrolysis (USP): In this method, an aqueous solution of copper nitrate is aerosolized by an ultrasonic atomizer and then pyrolyzed in a high-temperature furnace. researchgate.net The particle size and morphology can be controlled by adjusting parameters like reaction temperature, precursor concentration, and gas flow rate. researchgate.net

Synthesis of Supported Catalysts: Supporting copper nanoparticles on high-surface-area materials is a key strategy to improve catalyst stability, prevent sintering of active particles, and enhance performance. sciengine.com

Impregnation: This is a practical and widely used method for preparing supported catalysts. uu.nl It involves impregnating a support material (e.g., silica (B1680970), alumina, activated carbon) with a solution of copper nitrate. acs.orgmdpi.com The "incipient wetness impregnation" technique ensures that the volume of the precursor solution is equal to the pore volume of the support, leading to a homogeneous distribution. acs.org After impregnation, the material is dried and then subjected to thermal treatment (calcination or reduction) to decompose the nitrate precursor and form dispersed copper or copper oxide nanoparticles on the support surface. uu.nlacs.org

Co-precipitation: Although not detailed in the provided scope, co-precipitation is another common method where precursors of the active metal and support are precipitated together from a solution.

Deposition on Pre-formed Supports: This involves synthesizing nanoparticles separately and then depositing them onto a support material. For instance, PVPD-stabilized copper nanoparticles can be deposited onto activated carbon. ijnnonline.net Another approach is to reduce copper nitrate directly within the pore volume of a support like activated carbon. ijnnonline.net

The choice of support material and the interaction between the copper species and the support are critical. For example, using oxidized graphitic carbon or silica gel as supports can lead to highly active and selective catalysts for specific reactions. acs.org The synthesis parameters, such as the drying and calcination conditions, are vital as they can significantly influence the final particle size and dispersion of the copper species. uu.nl

Table 2: Synthesis Methods for Copper-Based Catalysts Using Copper Nitrate Precursor

Synthesis Method Description Key Parameters Resulting Material Citation
Chemical Reduction Reduction of Cu²⁺ ions from solution using a reducing agent and a capping agent. Precursor/capping agent ratio, temperature. Size- and shape-controlled copper nanoparticles. electrochemsci.org
Glycine-Nitrate Process Combustion synthesis using copper nitrate as oxidizer and glycine as fuel. Glycine/Nitrate (G/N) ratio. Metallic Cu, CuO, or mixed oxide nanoparticles. mdpi.com
Impregnation Soaking a support material with a copper nitrate solution, followed by drying and thermal treatment. Precursor concentration, calcination/reduction conditions. Supported copper or copper oxide nanoparticles. uu.nlacs.org
Ultrasonic Spray Pyrolysis Aerosolization and thermal decomposition of a copper nitrate solution. Temperature, precursor concentration, gas flow rate. Spherical copper nanoparticles. researchgate.net

Computational Chemistry and Theoretical Modeling of Basic Copper Nitrate

Density Functional Theory (DFT) Applications for Basic Copper Nitrate (B79036) Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of many-body systems. It has been widely applied to copper-containing compounds to elucidate their geometric and electronic structures with high accuracy.

DFT calculations are instrumental in determining the optimized geometries of copper complexes that include nitrate groups. Studies on various copper(II) complexes with nitrate, either as a ligand or a counterion, demonstrate that DFT methods can accurately predict structural parameters such as bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. mdpi.comunlp.edu.ar For instance, in a complex where a nitrate ion was a counterion, DFT calculations successfully reproduced the planar coordination around the copper center. mdpi.com In another case involving a square-pyramidal copper(II) complex with a coordinated nitrate, geometry optimization was achieved at the B3LYP/6-311++G(d,p)(H,C,N,O,S)/LanL2DZ level of theory. mdpi.com

Beyond geometry, DFT is crucial for understanding the electronic structure. For a mononuclear copper(II) complex containing a nitrate ligand, [CuL(NO3)]NO3, DFT calculations were used to rationalize experimental Electron Paramagnetic Resonance (EPR) data. nsf.gov These calculations suggested a pseudo-octahedral coordination geometry and an (x2-y2)-type ground state for the copper(II) ion. nsf.gov Theoretical investigations of gas-phase copper nitrate clusters have used DFT to identify the lowest energy isomers and time-dependent DFT (TD-DFT) to analyze their electronic excitations. rsc.org These analyses revealed that the observed bands in the UV-Vis spectra originate from Ligand-to-Metal Charge Transfer (LMCT) and n–π* transitions within the nitrate ligands. rsc.org

The table below presents a comparison of experimental and DFT-calculated g-tensor values for a mononuclear copper(II) nitrate complex, illustrating the predictive power of these theoretical methods in interpreting spectroscopic properties.

ParameterExperimental Value (EPR)Calculated Value (DFT)
gz2.2562.258
gy2.0862.083
gx2.0482.049
Data sourced from a computational investigation of [CuL(NO3)]NO3. nsf.gov

Molecular Dynamics and Ab Initio Simulations for Basic Copper Nitrate Behavior

Molecular dynamics (MD) and ab initio simulations provide a lens into the dynamic behavior of materials, revealing how atoms and molecules move and interact over time. While direct MD simulations of bulk basic copper nitrate are not extensively documented, studies on related systems, such as solvated copper ions and nitrate-surface interfaces, offer significant insights into the behavior of its components.

Ab initio molecular dynamics (AIMD) simulations, which calculate forces from electronic structure theory "on the fly," have been used to study the dimerization of copper(II) ions on mineral surfaces and in water. nih.gov These simulations accurately predict coordination numbers, finding that hydrated Cu(II) ions are typically coordinated by four water molecules in a square-planar geometry. nih.gov Such simulations are crucial for understanding the fundamental behavior of copper ions in the aqueous environments relevant to the formation and reactivity of basic copper nitrate.

MD simulations using classical force fields like CHARMM and LAMMPS have been employed to study the behavior of nitrate ions at interfaces. acs.orgnih.govacs.org For example, simulations of molten nitrate salts on magnesium oxide surfaces have provided atomic-scale details of the adsorbed layers and have been used to calculate interfacial energies. nih.govacs.org Other MD studies have investigated the conformational changes of macrocycles complexing nitrate ions, highlighting the role of hydration effects. acs.org These types of simulations are essential for understanding the behavior of basic copper nitrate in various environments, particularly its interaction with water and other surfaces.

More advanced methods combine quantum mechanics and molecular mechanics (QM/MM) to study complex systems like copper ions in solution or proteins. nih.gov The DFTB3/MM method, for instance, has been used to simulate copper oxidation and reduction, capturing changes in coordination structure and calculating redox potentials in fair agreement with experimental data. nih.gov These simulations show that while Cu(II) favors a six-coordinate geometry in water, Cu(I) is often two-coordinate, providing a dynamic picture of the redox chemistry of copper. nih.gov

Simulation MethodSystem StudiedKey FindingsReference
Ab Initio MD (AIMD)Cu(II) dimer in waterAverage Cu-Cu distance of 2.89–2.91 Å; average hydration number of 4.3 per Cu(II) ion. nih.gov
Classical MD (LAMMPS)Molten nitrate salts on MgO surfaceProvided structural details of adsorbed layers and rationalized interface energies. nih.govacs.org
QM/MM (DFTB3/MM)Solvated Cu(I)/Cu(II) ionsPredicted coordination structures and reduction potentials; highlighted different coordination for Cu(I) and Cu(II). nih.gov

Computational Elucidation of Reaction Mechanisms Catalyzed by Basic Copper Nitrate

Computational methods, particularly DFT, are indispensable for elucidating the complex reaction mechanisms of catalytic processes. While studies on catalysis by basic copper nitrate itself are specific, extensive research into the electrocatalytic reduction of nitrate (NO3RR) on copper-based materials provides fundamental insights into the reaction pathways involving copper sites and nitrate ions.

DFT calculations are used to map the potential energy surfaces of catalytic reactions, identifying stable intermediates, transition states, and the rate-determining step (RDS). acs.org In the context of NO3RR to ammonia (B1221849), a key process for environmental remediation and sustainable synthesis, DFT studies on copper surfaces have shown that the reaction proceeds through a series of deoxygenation and hydrogenation steps. rsc.orgrsc.org The initial adsorption of the nitrate ion onto the copper surface is a critical first step. rsc.org

In situ spectroscopy combined with DFT calculations has been used to clarify the roles of different copper species. In the electroreduction of nitrate catalyzed by Cu2O, it was shown that Cu(I) species can catalyze the initial two-electron reduction to nitrite (B80452), but metallic Cu(0) sites are required for the further reduction to ammonia. acs.org DFT has also been used to elucidate the mechanism of nitrite reduction by bio-inspired copper complexes, confirming that the reaction proceeds through an N-bound nitrite intermediate that is energetically favored over an O-bound one. nih.govacs.org

The table below outlines a generally accepted pathway for nitrate reduction on copper surfaces, as elucidated by computational studies.

StepReactionDescription
1* + NO3-NO3Adsorption of nitrate onto an active site ().
2NO3 + H+ + e- → *NO2 + OH-First deoxygenation and proton-coupled electron transfer.
3NO2 + H+ + e-NO + OH-Formation of adsorbed nitric oxide.
4NO + H+ + e-NOHFirst hydrogenation step.
5NOH + H+ + e-N + H2ON-O bond cleavage.
6-8N + 3(H+ + e-) → *NH3Sequential hydrogenation to form ammonia.
A simplified representation of the nitrate reduction reaction pathway on copper catalysts. rsc.orgsci-hub.se

Theoretical Studies on Surface Interactions and Binding Sites of Basic Copper Nitrate Materials

Understanding the interactions between a material's surface and its environment is key to explaining its properties and reactivity. Theoretical studies provide a molecular-level picture of how basic copper nitrate's constituent ions, copper and nitrate, interact with surfaces and other molecules.

Computational models have been used to investigate the adsorption of nitrate ions onto copper surfaces. Semi-empirical calculations on Cu-Cd surfaces modeled the interaction of nitrate in different orientations (unidentate and bidentate) and at various binding sites (atop a metal atom or at an interstitial site). iastate.edu These studies use tools like Density of States (DOS) plots and Mulliken population analysis to probe the charge transfer that occurs during the interaction. iastate.edu DFT calculations have confirmed that low-index copper surfaces like Cu(100) and Cu(111) are particularly favorable for the initial adsorption of the nitrate ion. rsc.org

The electronic structure of the copper surface is a critical factor in these interactions. Theoretical models have shown that the energy of the d-band center of the copper catalyst correlates with the adsorption energy of intermediates like *NO3. sci-hub.se By tuning the d-band center, for instance through alloying, the strength of surface interactions can be optimized for catalysis. sci-hub.se

Beyond simple surfaces, theoretical methods can analyze the complex web of interactions within a crystal structure. Hirshfeld surface analysis, a tool that partitions crystal space among molecules, has been used to visualize and quantify intermolecular interactions in copper-nitrate complexes. mdpi.com This, combined with the Quantum Theory of Atoms in Molecules (QTAIM), can assess the strength and nature of intramolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. mdpi.com The frontier molecular orbitals (HOMO and LUMO) of inhibitor molecules have also been analyzed using DFT to predict which parts of the molecule will interact most strongly with a copper surface. dergipark.org.tr

Computational MethodSystemFocus of StudyKey InsightReference
Semi-empirical CalculationsNitrate ion on Cu-Cd surfaceBinding sites and orientationsModeled unidentate and bidentate binding to understand charge transfer. iastate.edu
DFTNitrate on Cu(111) and Cu(100)Adsorption favorabilityIdentified these surfaces as favorable for initial nitrate adsorption. rsc.org
DFTInhibitor molecules on copperHOMO-LUMO analysisPredicted that regions with high HOMO density (e.g., sulfur atoms) are responsible for binding to the copper surface. dergipark.org.tr
Hirshfeld Surface Analysis / QTAIMCopper-nitrate crystal structureInter- and intramolecular interactionsQuantified hydrogen bonding and other interactions stabilizing the crystal. mdpi.com

Environmental Remediation and Sustainable Applications of Basic Copper Nitrate Compounds

Basic Copper Nitrate (B79036) in Nitrogen Cycle Management and Nitrate Conversion Technologies

Basic copper nitrate and its derivatives play a significant role in managing the nitrogen cycle, a critical process for ecosystem health. The nitrogen cycle involves the transformation of nitrogen through various chemical forms, and imbalances, often caused by industrial and agricultural activities, can lead to pollution. hawaii.edunih.gov Copper is an essential cofactor for key enzymes in the denitrification process, the microbial conversion of nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) to gaseous nitrogen (N₂). researchgate.netmdpi.com Specifically, the enzyme nitrous oxide reductase, which catalyzes the final step of reducing nitrous oxide (N₂O, a potent greenhouse gas) to N₂, is a copper-dependent enzyme. researchgate.net The availability of copper can, therefore, influence the completeness of denitrification and mitigate N₂O emissions. researchgate.netmdpi.com

Basic copper nitrate can serve as a source of copper for these microbial processes or as a precursor for catalysts used in nitrate conversion technologies. shepchem.comacs.org For instance, electrochemical nitrate reduction (NO₃RR) is an emerging technology to convert harmful nitrate in wastewater into valuable products like ammonia (B1221849) (NH₃) or harmless nitrogen gas. nih.govresearchgate.net Copper-based materials are among the most promising electrocatalysts for this reaction due to their high efficiency and lower cost. nih.gov

Research highlights the use of various copper catalysts in nitrate reduction:

Copper-based electrocatalysts have been shown to efficiently reduce nitrate from water. nih.gov

Studies on Ru-dispersed Cu nanowire catalysts demonstrate high performance in converting nitrate to ammonia. researchgate.net

The presence of copper ions has been found to promote the expression of the nosZ gene, which codes for nitrous oxide reductase, thereby enhancing the reduction of N₂O to N₂. researchgate.net

The conversion of nitrate is crucial as excess nitrate in water bodies leads to eutrophication and can be harmful to human health. nih.gov Technologies utilizing copper-based catalysts, for which basic copper nitrate is a potential precursor, offer a sustainable approach to treat nitrate-polluted water and contribute to a more balanced nitrogen cycle. nih.govresearchgate.net

Adsorption and Biosorption Mechanisms of Heavy Metal Ions by Basic Copper Nitrate-Modified Materials

Materials modified with copper compounds, often synthesized using copper nitrate as a precursor, are effective in removing heavy metal ions from aqueous solutions through adsorption and biosorption. scielo.brresearchgate.netrsc.org Adsorption is a surface phenomenon where ions bind to the surface of a material, while biosorption utilizes biological materials for the same purpose. preprints.orgirjet.net

The modification of adsorbents like activated carbon, silica (B1680970), and biopolymers with copper enhances their affinity for other heavy metals. scielo.brresearchgate.netrsc.org The primary mechanisms involved are:

Complexation : Functional groups on the surface of the adsorbent material, such as amino or pyridinic nitrogen groups, can form stable complexes with heavy metal ions. rsc.orgrsc.org Nitrogen and oxygen functional groups on the surface of adsorbents are particularly effective at complexing with heavy metal ions. rsc.org

Ion Exchange : In some cases, the copper ions on the modified material can be exchanged with other heavy metal ions from the solution.

Surface Precipitation : The pH of the solution can influence the precipitation of metal hydroxides on the adsorbent surface. e3s-conferences.org

Several studies have demonstrated the efficacy of copper-modified materials for heavy metal removal.

Table 1: Performance of Copper-Modified Adsorbents for Heavy Metal Removal

Adsorbent MaterialTarget Heavy Metal(s)Key FindingsSource
Amino-functionalized SBA-15 silicaCu²⁺, Zn²⁺, Co²⁺The modified silica showed high adsorption capacity, particularly for zinc ions, with performance influenced by pH. scielo.br scielo.br
Biomass-activated carbon (N-doped)Cu²⁺Nitrogen-doped activated carbon showed enhanced adsorption efficiency (41.15% higher) due to the role of pyridinium (B92312) nitrogens and amino groups in complexation. rsc.org The adsorption process followed a pseudo-second-order kinetic model. rsc.org rsc.org
Chemically-modified cellulose (B213188)Cu²⁺, Pb²⁺Modification of cellulose significantly increased its adsorption capacity. researchgate.net Magnetic cellulose nanoparticles achieved up to 84.74% copper removal. researchgate.net researchgate.net
Factory tea wasteCu²⁺, Zn²⁺Tea waste as a biosorbent showed high removal efficiency for both zinc (up to 99.91%) and copper (up to 99.69%), with performance depending on initial concentration and pH. e3s-conferences.org e3s-conferences.org
Penicillium sp. (fungus)Cu²⁺The fungus demonstrated a high capacity for biosorption of copper, resisting high concentrations of copper nitrate in the medium. preprints.orgnih.gov preprints.orgnih.gov

These studies underscore the potential of using basic copper nitrate as a starting material to create effective adsorbents for treating wastewater contaminated with heavy metals.

Photodegradation and Catalytic Oxidation of Pollutants using Basic Copper Nitrate-Derived Catalysts

Catalysts derived from basic copper nitrate are utilized in advanced oxidation processes (AOPs) to degrade persistent organic pollutants in water and air. researchgate.netmdpi.comiwaponline.com These processes, including photodegradation and catalytic oxidation, rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less harmful substances like CO₂ and water. mdpi.com

Basic copper nitrate can be a precursor for synthesizing various copper-based catalysts, such as copper(II) oxide (CuO) or copper-doped catalysts (e.g., Cu-TiO₂). researchgate.netcore.ac.uk The role of copper in these catalysts is often to:

Enhance Light Absorption : In photocatalysis, doping with copper can extend the light absorption of a semiconductor like TiO₂ into the visible range, allowing for the use of sunlight. nih.gov

Improve Charge Separation : Copper can trap photo-generated electrons, reducing the recombination of electron-hole pairs and thereby increasing the quantum efficiency of the photocatalytic process. mdpi.com

Act as a Lewis Acid Site : In catalytic oxidation, CuO can provide active sites that facilitate the breakdown of pollutants. researchgate.net

Table 2: Application of Basic Copper Nitrate-Derived Catalysts in Pollutant Degradation

CatalystPollutantProcessKey FindingsSource
Copper nitrate (as catalyst)Dyeing & printing wastewaterWet Air OxidationCopper nitrate was the most efficient catalyst among those tested for COD and TOC removal. iwaponline.com iwaponline.com
Cu-modified biocharToluene (B28343) (VOC)Catalytic OxidationThe introduction of Cu significantly enhanced the catalytic performance for toluene oxidation. mdpi.com mdpi.com
Cu-TiO₂ (co-precipitation)p-NitrophenolPhotocatalysis (UV)The Cu-TiO₂ catalyst showed the highest activity, reducing the pollutant concentration by 70% in 150 minutes. core.ac.uk core.ac.uk
Cu-Ni/TiO₂Diisopropanolamine (DIPA)Photocatalysis (Visible Light)The bimetallic catalyst exhibited much higher photocatalytic activity compared to bare TiO₂. nih.gov nih.gov
Cu@Alg/Co–CeO₂ beadsAcridine (B1665455) orange & Methyl orangePhotodegradation & Catalytic ReductionThe composite catalyst effectively degraded acridine orange under solar light (75% in 5h) and reduced methyl orange (97% in 11 min). semanticscholar.org semanticscholar.org

Development of Advanced Filtration and Purification Media Incorporating Basic Copper Nitrate

Basic copper nitrate and its derivatives are being explored for the development of advanced filtration and purification media. The incorporation of copper-based compounds into filter materials can impart specific functionalities, such as catalytic activity, enhanced adsorption, and antimicrobial properties. uswatersystems.comwecofilters.commdpi.com

One area of development is in catalytic filtration membranes. For example, polymer-enhanced ultrafiltration (PEUF) has been studied for the removal of copper(II) ions from aqueous nitrate solutions. researchgate.net In this process, a water-soluble polymer binds to the metal ions, and the resulting large complex is retained by an ultrafiltration membrane. researchgate.net While this removes copper, the reverse concept—incorporating a copper-based catalyst into a membrane—could be used to degrade pollutants as they pass through.

Another application is in the creation of filter media with enhanced adsorptive capabilities for various contaminants. Materials like ZEOSORB® coated with manganese dioxide (MnO₂) are used in commercial filters like Katalox Light® for removing a wide range of contaminants, including iron, manganese, and heavy metals like copper, arsenic, and lead. uswatersystems.comwecofilters.com While not directly using basic copper nitrate, this demonstrates the principle of coating a substrate to create a multi-functional filtration medium. Basic copper nitrate could be used to prepare similar coatings with specific catalytic or adsorptive properties.

Furthermore, the antimicrobial properties of copper are well-known. Incorporating basic copper nitrate into materials can create contact surfaces that are bactericidal. mdpi.com This has potential applications in water purification systems to prevent biofouling of membranes and filters, a common problem that reduces efficiency and lifespan. Research has shown that low-density polyethylene (B3416737) (LDPE) films containing copper hydroxy nitrate exhibit bactericidal activity against common pathogens. mdpi.com This suggests the potential for developing self-disinfecting filtration components.

The development of such advanced media often involves:

Impregnation or Coating : A substrate material is treated with a solution containing the copper precursor (e.g., copper nitrate) and then processed to form the active copper compound on the surface. mdpi.comnih.gov

Composite Formation : Basic copper nitrate or its derivatives are blended into a polymer matrix before it is formed into a membrane or filter structure. mdpi.com

These advanced filtration media offer a promising pathway for more efficient and robust water and air purification technologies.

Basic Copper Nitrate As a Precursor in Advanced Materials Science

Controlled Synthesis of Copper Oxide Nanoparticles from Basic Copper Nitrate (B79036) Precursors

The synthesis of copper oxide (CuO) nanoparticles from basic copper nitrate is a well-established method, primarily relying on thermal decomposition. Basic copper nitrate's structure allows for its conversion into CuO at relatively moderate temperatures.

The thermal decomposition process is a key method for synthesizing CuO from basic copper nitrate. Research shows that basic copper nitrate converts to copper oxide (CuO) at temperatures around 180°C to 200°C. vulcanchem.comresearchgate.net The general reaction for this transformation is:

Cu₂(NO₃)(OH)₃ → 2CuO + HNO₃ + H₂O vulcanchem.com

This direct conversion makes basic copper nitrate a valuable and controllable precursor for producing CuO materials. vulcanchem.com The entire thermal transformation pathway often starts from hydrated copper nitrate, which first converts to basic copper nitrate at a lower temperature (around 80°C), and subsequently decomposes to CuO upon further heating. vulcanchem.comresearchgate.net

Various synthesis techniques can be employed to produce CuO nanoparticles, where basic copper nitrate often forms as a key intermediate. For instance, in hydrothermal methods, basic copper salts like Cu₂(OH)₃NO₃ are recognized as excellent precursor applicants for creating CuO nanostructures with unique and novel morphologies. arastirmax.com The synthesis process can be finely tuned; for example, studies have shown that calcining a copper nitrate precursor at 200°C for two hours can yield CuO nanoparticles with a size of approximately 77 nm. mdpi.com

The synthesis route starting from copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) often proceeds through the formation of basic copper nitrate. Thermal analysis reveals that the decomposition of the trihydrate involves multiple stages, including dehydration and the formation of a basic nitrate intermediate, Cu₂(OH)₃NO₃, which then decomposes to form the final CuO product at temperatures between 260-310°C under vacuum conditions. researchgate.netresearchgate.net

Different synthesis methods leveraging copper nitrate precursors result in a variety of CuO nanostructures:

Co-precipitation: Using copper nitrate trihydrate and a precipitating agent like sodium hydroxide (B78521) (NaOH) can produce crystalline CuO nanoparticles. neuroquantology.commalayajournal.org

Solution Combustion: This method, using copper (II) nitrate as the precursor and fuels like urea (B33335) or citric acid at temperatures of 300°C and 500°C, yields CuO nanoparticles. samipubco.com

Polymeric Precursor Method: CuO nanoparticles with varied morphologies can be prepared using different copper sources, including basic copper carbonate and copper nitrate, which decompose at temperatures ranging from 200°C to 400°C. scientific.netscientific.net

Fabrication of Other Functional Copper-Based Materials Using Basic Copper Nitrate

Beyond its primary role as a precursor to copper oxide, basic copper nitrate is instrumental in fabricating a range of other functional copper-based materials for diverse applications, including catalysis and pigments.

Basic copper nitrate is a key active ingredient and precursor in the manufacturing of catalysts. tib-chemicals.comshepchem.com Its unique structure, which incorporates both nitrate and hydroxide groups, makes it suitable for specialized catalytic applications. vulcanchem.com For example, it is a component in catalysts used for the industrial production of 1,4-Butanediol (BDO), a chemical used in manufacturing plastics and elastic fibers. shepchem.com In co-precipitation methods for synthesizing Cu/ZnO/Al₂O₃ catalysts, basic copper nitrate (gerhardtite, Cu₂(OH)₃NO₃) has been identified as a key intermediate phase that forms during the process. mpg.deacs.org Furthermore, copper-based materials derived from metal-organic frameworks (MOFs) can form unique Cu/Cu₂O/CuO heterostructures that act as efficient catalysts for reactions like electrochemical nitrate reduction. rsc.org

Basic copper salts can also be used to synthesize other copper compounds, such as copper phosphates. By reacting a basic copper salt with phosphoric acid, various copper phosphate (B84403) pigments can be produced. scirp.orgresearchgate.net For instance, basic copper carbonate, a chemically similar compound, reacts with phosphoric acid to form copper orthophosphate (Cu₃(PO₄)₂) or copper cyclo-tetraphosphate (Cu₂P₄O₁₂), depending on the reaction conditions. scirp.orgresearchgate.net

Additionally, basic copper nitrate can be used to create elemental copper films. An ink formulated with copper nitrate hydroxide (Cu₂(OH)₃NO₃) can be processed with intense pulsed light. While direct processing leads to the formation of CuO, the addition of a reducing agent like fructose (B13574) or glucose to the ink facilitates the transformation into elemental copper. researchgate.net

Final MaterialPrecursor SystemSynthesis MethodApplicationReference
Cu/ZnO/Al₂O₃ CatalystBasic Copper Nitrate (intermediate)Co-precipitationMethanol Synthesis mpg.de
Copper PhosphateBasic Copper Carbonate + Phosphoric AcidSolid State ReactionPigments scirp.org
Elemental Copper (Cu) FilmCopper Nitrate Hydroxide + Reducing AgentIntense Pulsed Light SinteringPrinted Electronics researchgate.net
Cu/Cu₂O/CuO HeterostructureCopper-MOFElectrochemical ReductionElectrocatalyst rsc.org

Influence of Precursor Characteristics on Resultant Material Morphology, Crystallinity, and Performance

The physical and chemical characteristics of the basic copper nitrate precursor, along with the specific synthesis conditions, exert a profound influence on the morphology, crystallinity, and ultimate performance of the resulting copper-based materials.

The choice of the initial copper precursor has a significant effect on the final product. Studies comparing CuO nanoparticles synthesized from different precursors like basic copper carbonate, copper nitrate, and copper hydroxide show that they lead to distinct morphologies, including rectangular particles, cubical particles, and porous structures, respectively. scientific.netscientific.net A comparative study using copper acetate (B1210297), copper nitrate, and copper chloride as precursors found significant differences in the particle size, morphology, and band gap of the final CuO powder. researchgate.net Specifically, copper acetate produced finer and more uniform particles compared to copper nitrate. researchgate.net

The pH of the precursor solution is a critical parameter that can be tuned to control the morphology of the final nanostructures. A clear relationship has been demonstrated between the initial pH of the reaction and the resulting CuO morphology. At a pH of 4, nanoparticles are formed; at pH 7, the morphology transitions to nanorods; and at pH 12, nanosheets are produced. mdpi.com This morphological control is attributed to the amount of the intermediate basic copper salt (Cu₂(OH)₃NO₃) formed during the synthesis, which is pH-dependent and directly influences the growth of the final CuO crystals. mdpi.com

The synthesis method and its parameters, such as temperature and reactant concentration, also play a crucial role.

Morphology: The concentration of the copper precursor can affect the size and shape of the resulting particles. ijeca.info In hydrothermal synthesis, varying the concentration of reactants can control the structure and morphology of CuO nanocrystals. ijeca.info

Crystallinity: The calcination temperature directly impacts the crystallinity and particle size of CuO. As the temperature increases, the crystallization becomes more complete, leading to well-defined and uniform particles. ijeca.info X-ray diffraction analysis confirms the formation of a monoclinic CuO structure from the thermal decomposition of precursors. espublisher.comnanochemres.org

Performance: The final morphology and surface properties of the CuO material, which are dictated by the precursor and synthesis route, affect its functional performance. For example, the efficiency of CuO as a sorbent for removing hydrogen sulfide (B99878) is directly related to its microscopic shape, crystallinity, and purity. escholarship.org Similarly, the electrocatalytic activity of copper nanoparticles is influenced by their size and shape, which can be controlled by the ratio of precursor to surfactant during synthesis. electrochemsci.org

The table below summarizes the impact of precursor and synthesis conditions on the final CuO material.

Controlling FactorConditionResulting CuO MorphologyReference
Precursor TypeBasic Copper CarbonateRectangle-shaped particles scientific.net
Copper NitrateCubical particles scientific.net
Copper HydroxidePorous structure scientific.net
Synthesis pHpH 4Nanoparticles mdpi.com
pH 7Nanorods mdpi.com
pH 12Nanosheets mdpi.com
Synthesis MethodUltrasonic Assisted Thermal Decomposition (from Copper Acetate)Finer, more uniform particles researchgate.net
Synthesis MethodUltrasonic Assisted Thermal Decomposition (from Copper Nitrate)Less uniform particles researchgate.net

Future Research Trajectories and Emerging Opportunities for Basic Copper Nitrate

Integration of Basic Copper Nitrate (B79036) in Novel Green Chemistry Methodologies

The principles of green chemistry—promoting the use of environmentally benign substances and processes—are central to the future applications of basic copper nitrate. Its role as a stable, inexpensive, and accessible copper salt makes it an ideal candidate for developing sustainable synthetic routes. rsc.orgresearchgate.net

Research is increasingly focused on using basic copper nitrate as a precursor in synthesis methods that minimize waste and avoid hazardous solvents. acs.org For instance, it serves as a starting material for producing catalysts used in a variety of organic transformations, including cyclization, C-H activation, and difunctionalization reactions, often under environmentally friendly conditions. rsc.orgresearchgate.net The development of solid-supported copper nitrate catalysts, which can be easily separated and reused, further enhances its green credentials. researchgate.net

Emerging synthesis techniques for nanomaterials also leverage basic copper nitrate. Green synthesis methods using plant extracts, such as lemon flower extract, have been explored for producing copper nanoparticles from copper salts, presenting a more sustainable alternative to conventional methods that use toxic reducing agents. chalcogen.ro Other novel approaches include plasma electrolysis of copper nitrate solutions, which can produce crystalline basic copper nitrate micro-plates, avoiding harsh chemical reagents. alzahra.ac.ir These methodologies underscore a shift towards processes that are not only efficient but also aligned with environmental stewardship.

Advanced In-Situ and Operando Characterization Techniques for Basic Copper Nitrate Reactions

Understanding the dynamic evolution of catalysts and reactants during a chemical reaction is crucial for optimizing performance. Advanced in-situ (in the reaction environment) and operando (while operating) characterization techniques are providing unprecedented, real-time insights into chemical systems derived from basic copper nitrate. rsc.org

In the field of electrocatalysis, particularly for nitrate reduction, operando spectroscopy has been pivotal. Studies using operando X-ray Absorption Spectroscopy (XAS) and quasi in-situ X-ray Photoelectron Spectroscopy (XPS) on copper-based catalysts have revealed that the precursor material often transforms into its active state under reaction conditions. acs.org For example, copper oxide precursors have been shown to reduce to metallic copper, which is the decisive species for the multi-electron reduction of nitrate to ammonia (B1221849). acs.org Similarly, operando spectroscopic studies on copper carbodiimide (B86325) (CuNCN) during electrocatalytic nitrate reduction showed its evolution into metallic copper via a copper(I) oxide intermediate, identifying the true active sites for ammonia synthesis. acs.org

Other powerful techniques include:

In-situ Raman Spectroscopy: This method helps identify reaction intermediates adsorbed on the catalyst surface, offering clues to the reaction pathway. acs.org

In-situ X-ray Diffraction (XRD) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): These techniques have been used to monitor the decomposition of copper nitrate on silica (B1680970) supports, showing that the pathway and the dispersion of the resulting copper species are highly dependent on the gaseous environment (e.g., N₂, air, or NO). uu.nl This knowledge is critical for designing catalyst preparation protocols that yield highly active materials.

By correlating morphological changes with chemical state information, researchers can build a comprehensive understanding of how catalyst structure and composition control catalytic properties. researchgate.net

Rational Design Principles for Enhanced Performance of Basic Copper Nitrate Materials

Future advancements hinge on the ability to move beyond trial-and-error and towards the rational design of materials with tailored properties. Basic copper nitrate is an excellent precursor for this approach due to its utility in forming diverse and controllable nanostructures. researchgate.net

The rational design of catalysts derived from basic copper nitrate focuses on several key areas:

Morphology Control: The structure of basic copper nitrate can be used as a template. For example, its fusiform (spindle-like) structure can guide the formation of metal-organic framework (MOF) sols, leading to hierarchical, flower-like composites. researchgate.net These complex architectures can offer improved catalytic activity.

Composite Materials: Basic copper nitrate is used to synthesize novel composites with enhanced functionality. A key example is the development of N-doped CuO/Cu composites derived from dual-ligand MOFs, where basic copper nitrate acts as the metal source. researchgate.net These materials have shown promise as cost-effective catalysts for low-temperature CO oxidation. researchgate.net

Precursor for Heterogeneous Catalysts: It serves as a precursor for producing high-surface-area copper oxides. tib-chemicals.com When used in catalyst formulations, these materials lead to a highly dispersed distribution of active metal sites on the support, which directly correlates with improved catalyst performance. tib-chemicals.com The ability to create highly dispersed copper nanoparticles on supports like silica is desirable for achieving high activity in reactions such as gas-phase hydrogenation. uu.nl

The direct reaction of copper nitrate with organic ligands like uracil (B121893) derivatives has also led to the formation of nanostructured coordination polymers, demonstrating that even the initial synthesis can be designed to produce materials with specific nanoscale dimensions and potential applications. acs.org

Table 1: Examples of Rationally Designed Materials from Copper Nitrate Precursors
Derived MaterialDesign StrategyKey Finding/ApplicationReference
Hierarchical N-doped CuO/Cu CompositesUse of basic copper nitrate as a metal source for dual-ligand Metal-Organic Frameworks (MOFs).Creates cost-effective catalysts with controlled structure for low-temperature CO oxidation. researchgate.net
Silica-Supported Copper CatalystsPore volume impregnation with copper nitrate followed by controlled calcination.Achieves high copper dispersion and high activity for gas-phase hydrogenation of butanal. uu.nl
Copper(II)-Uracil Coordination PolymersDirect reaction of copper nitrate with functionalized nucleobases in water.Forms nanoribbons with a structure available for supramolecular interactions. acs.org

Multiscale Modeling and Predictive Simulation of Basic Copper Nitrate Chemical Systems

Computational modeling is an indispensable tool for accelerating the design and discovery of new materials and for understanding complex chemical phenomena at a fundamental level. For systems involving basic copper nitrate, multiscale modeling offers a powerful predictive framework. nih.gov

This approach connects simulations across different scales:

Atomic Scale (Quantum Mechanics): Density Functional Theory (DFT) is widely used to investigate the electronic structure and reaction mechanisms. For example, DFT calculations have been employed to explore the decomposition channels of copper nitrate clusters rsc.org and to understand the intermediate steps in CO₂ hydrogenation over copper-based catalysts. researchgate.net Such calculations can predict the most likely reaction pathways and identify the roles of different active sites. researchgate.net

Mesoscale (Kinetics and Dynamics): Insights from DFT can be used to develop kinetic Monte Carlo (KMC) or microkinetic models. researchgate.net These models simulate the collective behavior of many atoms and molecules over longer timescales, providing information on reaction rates and catalyst performance under various conditions.

Macroscale (Reactor and Process Level): Data from the lower scales can be integrated into Computational Fluid Dynamics (CFD) simulations to model the performance of a full-scale reactor. researchgate.net This holistic approach allows for the optimization of process conditions without costly and time-consuming experimentation. 3dadept.com

Q & A

Q. What are the primary synthesis routes for basic copper nitrate, and how can purity be controlled?

Basic copper nitrate can be synthesized via:

  • Copper sulfate method : Reaction of CuSO₄ with Na₂CO₃/NaHCO₃ to form CuCO₃·Cu(OH)₂, followed by nitric acid treatment .
  • Direct nitric acid method : Reaction of copper metal with concentrated HNO₃ under controlled stoichiometry (e.g., 4 HNO₃ + Cu → Cu(NO₃)₂ + 2 H₂O + 2 NO₂↑) . Purity control : Use atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) to quantify trace impurities (<10 ppm metals). For phase purity, combine X-ray diffraction (XRD) with Rietveld refinement .

Q. Which characterization techniques are critical for verifying the structural integrity of basic copper nitrate?

  • XRD : Identify crystalline phases (e.g., distinguishing Cu₂(OH)₃NO₃ from Cu(NO₃)₂ hydrates) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition steps (e.g., loss of hydroxyl groups at 150–200°C, nitrate decomposition >250°C) .
  • FTIR spectroscopy : Confirm nitrate (1380 cm⁻¹ antisymmetric stretch) and hydroxyl (3400 cm⁻¹ broad peak) functional groups .

Q. How does basic copper nitrate behave under varying humidity and temperature conditions?

  • Humidity : At >45% RH, basic copper nitrate forms surface crystallites due to hygroscopicity. Store in desiccators with silica gel to prevent deliquescence .
  • Temperature : Decomposes exothermically above 250°C to CuO and NOₓ gases. Use controlled heating rates (<5°C/min) in TGA to avoid runaway reactions .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data across studies be resolved?

Discrepancies often arise from differences in:

  • Sample history : Pre-dry samples at 100°C for 2 hrs to remove adsorbed water before TGA .
  • Atmosphere : Conduct experiments under inert (N₂) vs. oxidative (air) conditions to isolate decomposition pathways. For example, NO₂ evolution is suppressed under N₂ .
  • Instrument calibration : Validate TGA/DSC results using reference materials (e.g., CaC₂O₄·H₂O) and replicate measurements .

Q. What experimental strategies optimize basic copper nitrate’s role in catalytic applications?

  • Surface area enhancement : Synthesize nanoparticles via sol-gel methods (e.g., using citrate precursors) to increase active sites .
  • Reaction monitoring : Use in situ Raman spectroscopy to track nitrate reduction pathways during catalysis .
  • Synergistic dopants : Co-dope with Fe³⁺ or Ce⁴+ to stabilize intermediates in NOₓ reduction reactions .

Q. How can researchers address discrepancies in nitrate quantification during dissolution studies?

  • Analytical cross-validation : Combine ion-selective electrodes (ISE) for Cu²+ with UV-Vis spectrophotometry (NO₃⁻ at 210 nm) .
  • Matrix effects : For complex solutions (e.g., synthetic rainwater), use standard addition to correct for ionic interference (e.g., SO₄²⁻, NH₄⁺) .
  • Quality control : Implement blanks and spiked recovery tests (85–115% recovery acceptable) to validate methods .

Methodological Notes

  • Synthesis reproducibility : Document nitric acid concentration (±0.1 M), reaction temperature (±2°C), and stirring rates .
  • Data reporting : Follow IUPAC guidelines for uncertainty propagation (e.g., report Cu²+ concentration as 0.5 ± 0.02 M) .
  • Ethical considerations : Include safety protocols for NO₂ handling (e.g., fume hoods, respiratory protection) in all experimental sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.